molecular formula C11H21NO4 B13917383 tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Cat. No.: B13917383
M. Wt: 231.29 g/mol
InChI Key: YWESQLSUICNPSE-LLVKDONJSA-N
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Description

tert-Butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS: 1801455-05-9) is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. The molecule is substituted at the 6-position with both a hydroxyl (-OH) and a methyl (-CH₃) group, conferring stereochemical complexity (R-configuration at C6). Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . This compound is primarily utilized in pharmaceutical and organic synthesis as a building block or intermediate, owing to the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during reactions . It is stored under controlled conditions (2–8°C, sealed) to prevent degradation .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3/t11-/m1/s1

InChI Key

YWESQLSUICNPSE-LLVKDONJSA-N

Isomeric SMILES

C[C@]1(CN(CCOC1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CN(CCOC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic approach to this compound typically involves:

  • Construction of the 1,4-oxazepane ring system.
  • Introduction of the methyl and hydroxyl substituents at the 6-position with stereochemical control.
  • Installation of the tert-butyl ester protecting group at the carboxylate function.

These steps are often achieved through multi-step sequences involving amino alcohol precursors, ring-closing reactions, and selective functional group transformations.

Key Synthetic Steps and Reagents

Based on patent CA2813911A1 and WO2012046882A1, the preparation involves:

Step Description Reagents/Conditions Notes
1 Starting from chiral amino alcohols or amino acid derivatives Chiral amino alcohols or amino acid esters Ensures stereochemical integrity at C6
2 Formation of the 1,4-oxazepane ring via cyclization Intramolecular nucleophilic substitution or ring-closing reaction Typically involves activation of hydroxyl or amino groups
3 Introduction of the 6-methyl substituent Alkylation using methylating agents (e.g., methyl iodide) under basic conditions Stereoselective methylation to maintain (6R) configuration
4 Hydroxyl group installation at C6 Oxidation or hydroboration-oxidation of alkene intermediates or direct hydroxylation Controlled to avoid racemization
5 Protection of carboxylic acid as tert-butyl ester Treatment with tert-butanol and acid catalyst or tert-butyl chloroformate with base Provides stability and facilitates purification

Representative Synthetic Route

A representative synthesis starts from an optically pure amino acid derivative such as (6R)-amino-6-methyl-4-hydroxy acid ester. The amino group is protected or activated, followed by intramolecular cyclization to form the 1,4-oxazepane ring. Methylation at C6 is performed under stereoselective conditions. The hydroxyl group is introduced or preserved during this process. Finally, the carboxylic acid function is protected as the tert-butyl ester.

Analysis of Preparation Methods

Stereochemical Control

  • The (6R) configuration is critical for biological activity and is maintained by starting from chiral precursors or using asymmetric synthesis techniques.
  • Alkylation and hydroxylation steps require careful control of reaction conditions to prevent epimerization.

Yield and Purity Considerations

  • Cyclization efficiency depends on the leaving groups and reaction conditions; optimized intramolecular nucleophilic substitution yields high ring closure rates.
  • Protecting groups such as tert-butyl esters improve compound stability and facilitate isolation.

Scalability and Practicality

  • The use of commercially available chiral amino alcohols or amino acid derivatives makes the synthesis scalable.
  • Mild reaction conditions for esterification and cyclization favor industrial applicability.

Summary Table of Preparation Method Features

Feature Description Advantages Challenges
Starting Materials Chiral amino alcohols or amino acid esters Readily available, chiral integrity Cost of chiral precursors
Ring Formation Intramolecular cyclization High regioselectivity Requires optimization to avoid side reactions
Methylation Stereoselective alkylation Maintains configuration Possible over-alkylation
Hydroxylation Controlled oxidation/hydroxylation Selective functionalization Risk of racemization
Protection tert-Butyl ester formation Stability, purification ease Requires acid or base catalysts

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic structure.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazepane ring can produce a more saturated heterocycle.

Scientific Research Applications

Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, while the oxazepane ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications at the 6-Position

The 6-position substituents define key differences among analogs (Table 1):

Compound Name Substituent at C6 Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
tert-Butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate -OH, -CH₃ C₁₁H₂₁NO₄ 231.29 1801455-05-9 Pharmaceutical intermediates
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate -NH₂ C₁₀H₂₀N₂O₃ 216.28 Not provided Peptide synthesis, nucleophilic reactions
tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate =CH₂ (methylene) C₁₁H₁₉NO₃ 213.27 748805-96-1 Organic synthesis, alkene-based reactions
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate =O (keto) C₁₀H₁₇NO₄ 215.24 748805-97-2 Building block for carbonyl chemistry
tert-Butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate -CH₂NH₂, -CH₃ C₁₂H₂₄N₂O₃ 244.33 2418719-95-4 Multifunctional intermediates

Table 1: Structural and functional comparison of 1,4-oxazepane derivatives.

Physicochemical Properties and Stability

  • Hydroxy-Methyl Derivative (Target Compound): The presence of polar -OH and hydrophobic -CH₃ groups creates a balance between solubility and lipophilicity. The Boc group enhances stability, but the hydroxyl group may render it susceptible to oxidation or dehydration under acidic conditions .
  • Amino Derivative (C6-NH₂): The -NH₂ group increases basicity and participation in nucleophilic reactions (e.g., amide bond formation). However, the amino group may require protection in acidic environments .
  • Methylene Derivative (C6=CH₂): The unsaturated methylene group enables conjugate additions or Diels-Alder reactions. Its lower molecular weight (213.27 g/mol) suggests higher volatility compared to the hydroxy-methyl analog .
  • Keto Derivative (C6=O): The ketone group facilitates reductions (e.g., to alcohols) or condensations. Its stability under basic conditions makes it suitable for Grignard or Wittig reactions .

Biological Activity

Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

  • IUPAC Name : tert-butyl (R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
  • CAS Number : 1801455-05-9
  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and antioxidant agent.

1. Anti-inflammatory Activity

Research indicates that compounds similar to tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane have shown significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation. For example, a study on related oxazepane derivatives reported a dose-dependent inhibition of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) production in activated macrophages .

2. Antioxidant Activity

The antioxidant capacity of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane has also been explored. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) methods showed that this compound exhibits significant radical scavenging activity, comparable to established antioxidants .

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving tert-butyl acetoacetate and appropriate amines under specific conditions. The synthesis typically involves the formation of the oxazepane ring followed by functionalization to introduce the carboxylate group.

Synthesis Pathway Example

A common synthetic route involves:

  • Formation of the oxazepane ring : Condensation of tert-butyl acetoacetate with an amine.
  • Carboxylation : Introducing a carboxylic acid derivative to yield the final product.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the compound .

Case Studies

Several studies have highlighted the biological activities of oxazepane derivatives:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized various oxazepanes and tested their effects on inflammatory markers in vitro.
    • Results indicated that specific structural modifications enhance anti-inflammatory properties significantly.
  • Antioxidant Evaluation :
    • A comparative study assessed the antioxidant activities of several oxazepanes.
    • The findings showed that certain derivatives exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid.

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